Coagulin

Bacteriocin Pediocin-like Antilisterial

Coagulin is the only pediocin-like class IIa bacteriocin naturally produced by a non-lactic acid bacterium (Bacillus coagulans I4). Its single Thr-41 C-terminal substitution distinguishes it from pediocin PA-1, altering receptor-binding kinetics. The native coa operon with distinct promoter and mob-RsA module enables heterologous expression studies in Bacillus hosts. Benchmark specific activity: 139,130 AU/mg. Dual bactericidal/lytic activity. Reference standard for structure-function analysis, HPLC/MS calibration, and antimicrobial mechanism research.

Molecular Formula
Molecular Weight
Cat. No. B1577449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoagulin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coagulin from Bacillus coagulans I4: A Pediocin-Family Class IIa Bacteriocin for Targeted Antilisterial Applications


Coagulin is a plasmid-encoded, ribosomally synthesized antimicrobial peptide produced by the gram-positive, spore-forming bacterium Bacillus coagulans strain I4 [1]. It belongs to the pediocin-like subgroup of class IIa bacteriocins, a family characterized by small (<5 kDa), heat-stable, cationic peptides with a conserved N-terminal YGNGVXC consensus motif and a potent, specific inhibitory spectrum against the foodborne pathogen Listeria monocytogenes and related species [2]. Its primary sequence of 44 amino acids is nearly identical to that of the prototypical class IIa bacteriocin, pediocin PA-1/AcH, differing by only a single amino acid substitution at the C-terminus [1].

Why Generic Pediocin PA-1 or Other Class IIa Bacteriocins Are Not Equivalent to Coagulin for Research and Industrial Procurement


While coagulin shares near sequence identity with pediocin PA-1/AcH, they are not functionally interchangeable due to critical differences in their genetic context, native production host, and resulting biophysical properties [1]. Coagulin is the first pediocin-like peptide discovered naturally in a non-lactic acid bacterium (LAB) genus, Bacillus, which contrasts with the LAB origin of pediocin PA-1 (Pediococcus acidilactici) [1]. This distinct microbial background confers unique genetic determinants, including a divergent promoter sequence and a distinct plasmid mobilization module (mob-RsA), which directly impacts heterologous expression strategies, production yields, and the co-production of ancillary proteins required for full biological activity [1]. Furthermore, a single, specific amino acid substitution at the C-terminus (Thr-41 in coagulin vs. Asn-41 in pediocin) may influence peptide conformation, target cell receptor binding kinetics, and overall antimicrobial efficacy [2]. These differences preclude the assumption that generic pediocin can serve as a direct substitute in assays requiring coagulin-specific genetic or biochemical properties.

Quantitative Differentiators for Coagulin Procurement: Evidence-Based Comparison with Pediocin and Class IIa Analogs


A Single Amino Acid Differentiates Coagulin from Pediocin PA-1/AcH at the C-Terminus

Coagulin's primary amino acid sequence is 100% identical to pediocin PA-1 and AcH over the first 43 residues, but a single substitution at the C-terminal position 41 distinguishes it. Coagulin contains a threonine residue (T41), whereas pediocins contain an asparagine residue (N41) at the same position [1]. This difference was confirmed by both N-terminal sequencing of the purified peptide and complete sequence deduction from the structural gene [1].

Bacteriocin Pediocin-like Antilisterial

Coagulin Production is Driven by a Unique Genetic Context Lacking the Pediocin Promoter

The genetic determinants for coagulin production (the coa operon) are located on a native plasmid, pI4, in Bacillus coagulans. While the 3.5-kb operon structure is highly homologous to that of pediocin PA-1/AcH, a key difference exists in the promoter region. The common promoter sequence identified for the pediocin (pap) operon is absent upstream of the coagulin structural gene, coaA [1]. Instead, a putative promoter sequence for the coa locus is located in a 1.045-kb non-homologous region further upstream [1].

Bacteriocin Operon Promoter

Specific Activity of Purified Coagulin Reaches 139,130 AU/mg Against Listeria innocua

A multi-step purification protocol for coagulin from a B. coagulans I4 culture yielded a final, homogeneous peptide with a specific activity of 139,130 arbitrary units (AU) per milligram of protein, as measured against the indicator strain Listeria innocua [1]. This represented a 108.7-fold increase in specific activity compared to the crude culture supernatant [1]. The overall yield of the purification process was 10% [1].

Bacteriocin Purification Bioactivity

Coagulin Exhibits Dual Bactericidal and Bacteriolytic Action, Stable Under Processing-Relevant Conditions

In contrast to some bacteriocins that are primarily bacteriostatic, coagulin demonstrates a dual mode of action, exhibiting both bactericidal and bacteriolytic effects against susceptible indicator cells [1]. Additionally, its activity is maintained after exposure to conditions relevant to food processing and laboratory handling: it remains stable at 60 °C for 90 minutes, across a pH range of 4 to 8, and is unaffected by treatment with α-amylase, lipase, or organic solvents at 10% (v/v) [1].

Bacteriocin Food Safety Mode of Action

Procurement-Driven Application Scenarios for Coagulin


Use as a Reference Standard in Comparative Bacteriocin Research

Coagulin's near-identity to pediocin PA-1, combined with its single-amino-acid difference (Thr-41) and divergent genetic regulation, makes it an ideal tool for structure-function studies. Researchers can use purified coagulin as a reference standard to compare the impact of the C-terminal substitution on antimicrobial potency, target cell receptor binding affinity, and the role of the native Bacillus export machinery versus LAB-based systems [1].

Genetic Engineering and Heterologous Expression Studies

The unique genetic context of the coa operon, particularly its distinct promoter region and associated mob-RsA mobilization module, positions coagulin as a valuable model for investigating heterologous expression and plasmid biology in non-LAB, gram-positive hosts [1]. This is critical for labs aiming to engineer novel antimicrobial production systems in Bacillus species.

Investigating Dual Bactericidal/Bacteriolytic Mechanisms of Action

Coagulin's demonstrated ability to both kill and lyse target cells provides a specific reagent for mechanistic studies. Researchers can use purified coagulin (specific activity benchmarked at 139,130 AU/mg) [1] to probe the molecular basis of its dual mode of action and compare it to the purely bactericidal effects of closely related pediocins, aiding in the design of more effective antimicrobial peptides.

Quality Control and Method Development for Antimicrobial Peptide Purification

The detailed, quantitative purification protocol and final specific activity value for coagulin serve as a validated benchmark for developing and optimizing peptide purification workflows. Analytical laboratories can use coagulin as a calibration standard for HPLC and mass spectrometry-based methods for class IIa bacteriocin analysis [1].

Technical Documentation Hub

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